3-Bromo-6-iodo-2-methylpyridine
Overview
Description
3-Bromo-6-iodo-2-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and iodine atoms at the 3rd and 6th positions, respectively, and a methyl group at the 2nd position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the sequential halogenation of 2-methylpyridine. Initially, 2-methylpyridine undergoes bromination to form 3-bromo-2-methylpyridine. This intermediate is then subjected to iodination to yield the final product, this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using efficient halogenation techniques and catalysts to ensure high yield and purity. The process may involve the use of bromine and iodine sources under controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-iodo-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl or vinyl-aryl compounds are common products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-6-iodo-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that may exhibit therapeutic properties .
Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodo-2-methylpyridine depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid . The bromine and iodine atoms play a crucial role in the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
3-Bromo-2-methylpyridine: Lacks the iodine atom at the 6th position.
6-Iodo-2-methylpyridine: Lacks the bromine atom at the 3rd position.
2-Methylpyridine: Lacks both bromine and iodine atoms.
Uniqueness: 3-Bromo-6-iodo-2-methylpyridine is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. The combination of these halogens allows for selective functionalization and coupling reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3-bromo-6-iodo-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLRIMMNYDKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693282 | |
Record name | 3-Bromo-6-iodo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008361-77-0 | |
Record name | 3-Bromo-6-iodo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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